molecular formula C12H16ClFN2O B2621374 (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride CAS No. 915763-93-8

(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride

Cat. No.: B2621374
CAS No.: 915763-93-8
M. Wt: 258.72
InChI Key: PTHISMUWEIVGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride is a piperidine-derived compound featuring a 3-fluorophenyl group linked to a methanone moiety and a 4-aminopiperidine ring, with a hydrochloride counterion. This structure combines aromatic, polar, and basic functionalities, making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(3-fluorophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-3-1-2-9(8-10)12(16)15-6-4-11(14)5-7-15;/h1-3,8,11H,4-7,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHISMUWEIVGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 3-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. It has shown promise in several areas:

  • Antiviral Activity : Research indicates that (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride may inhibit viral replication, particularly against the hepatitis C virus (HCV). Its mechanism involves modulation of viral assembly and release, which is critical for the viral life cycle .
  • Anticancer Properties : The compound has been studied for its potential to inhibit tumor growth and metastasis through interaction with specific molecular targets involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with various receptors and enzymes:

  • Mechanism of Action : It binds to specific enzymes or receptors, modulating their activity and influencing biological pathways. This interaction can lead to various therapeutic effects, including antiviral and anticancer activities .

Structural Modifications and SAR

Research into structure-activity relationships (SAR) has revealed that modifications to the piperidine scaffold significantly impact the compound's potency and selectivity. For example, introducing fluorine at different positions on the phenyl ring has been shown to enhance binding affinity to target proteins involved in viral replication .

CompoundEC50 (μM)Mechanism
Compound 12.57Inhibits HCV assembly
Compound 22.09Synergistic with direct acting antivirals
Compound 3>50Low activity in viral replication assays

Case Studies

Several case studies have documented the efficacy of (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride:

  • Case Study 1 : In a study examining its antiviral properties, researchers synthesized various derivatives to optimize interactions with HCV proteins. Results indicated that certain modifications led to improved inhibition rates compared to the parent compound .
  • Case Study 2 : Another investigation focused on the compound's anticancer effects, where it was tested in vitro against several cancer cell lines. The findings suggested significant cytotoxicity, warranting further exploration into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Methanone Derivatives

Compound Name Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Evidence ID
(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone HCl 3-Fluoro C₁₂H₁₄ClFN₂O* 268.71 -
(4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone HCl 3-Nitro C₁₂H₁₅ClN₃O₃ 249.27
(4-Aminopiperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone HCl 4-Trifluoromethyl C₁₃H₁₆ClF₃N₂O 308.73
(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone HCl 2-Nitro C₁₂H₁₆ClN₃O₃ 285.73
(4-Aminopiperidin-1-yl)(phenyl)methanone HCl None (Phenyl) C₁₂H₁₇ClN₂O 250.73

*Calculated based on standard molecular formulas; exact data for the target compound is inferred.

Key Observations:

  • Nitro groups (2- or 3-position, ) increase molecular weight and polarity, likely reducing lipophilicity. The 4-trifluoromethyl group () significantly boosts molecular weight and hydrophobicity.
  • Molecular Weight Trends: The 4-trifluoromethyl analog has the highest molecular weight (308.73 g/mol), while the phenyl analog is the lightest (250.73 g/mol). The target compound (3-fluoro) sits mid-range, balancing size and polarity.

Table 3: Research Context of Selected Analogs

Compound Name Research Focus Structural Features Evidence ID
VU0360172 mGlu1 receptor modulation Pyridine-carboxamide backbone
JNJ16259685 mGlu1 antagonist Quinoline methanone core
Target Compound* Hypothetical: Receptor binding studies 3-Fluorophenyl, 4-aminopiperidine -

*Hypothesized based on structural similarity.

Biological Activity

(4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride, with the chemical formula C12_{12}H15_{15}FN2_2O·HCl and CAS No. 915763-93-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 258.72 g/mol
  • IUPAC Name : (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, primarily through its interaction with specific molecular targets such as receptors and enzymes.

The compound's mechanism of action involves:

  • Receptor Modulation : It may act as an inhibitor or modulator for various receptors, influencing signaling pathways related to neurotransmission and metabolic processes.
  • Enzyme Inhibition : Studies suggest that it could inhibit certain enzymes involved in metabolic pathways, potentially affecting conditions like diabetes and obesity.

Research Findings

Recent studies have highlighted several aspects of the biological activity of (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of DPP-IV, which is involved in glucose metabolism.
Antidepressant EffectsShowed potential antidepressant-like effects in animal models.
Neuroprotective EffectsExhibited neuroprotective properties in models of neuronal damage.

Case Studies

  • DPP-IV Inhibition : A study investigated the compound's role as a DPP-IV inhibitor, which is crucial for managing type 2 diabetes. It was found to significantly reduce glucose levels in diabetic models, suggesting therapeutic potential for glycemic control .
  • Neuroprotection : Another study focused on its neuroprotective effects against excitotoxicity induced by glutamate. The results indicated that the compound could mitigate neuronal damage and preserve cognitive function in animal models .
  • Antidepressant-Like Effects : In behavioral assays, the compound demonstrated significant antidepressant-like effects, indicating its potential utility in treating mood disorders .

Safety and Toxicology

While the biological activities are promising, safety data for (4-Aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride is limited. The available safety data indicates:

  • No significant acute toxicity reported.
  • Lack of data on chronic exposure effects or long-term safety .

Q & A

Q. What are the recommended synthetic routes for (4-aminopiperidin-1-yl)(3-fluorophenyl)methanone hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-aminopiperidine with a fluorophenyl ketone intermediate. Key steps include:

  • Friedel-Crafts acylation : Reacting 3-fluorophenyl derivatives with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form the ketone backbone .
  • Amide bond formation : Coupling the fluorophenyl ketone with 4-aminopiperidine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DCM or THF .
  • Hydrochloride salt formation : Treating the free base with HCl gas in ethanol or methanol under controlled pH conditions .
    Optimization involves monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1.2–1.5 equivalents of acyl chloride), and maintaining inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the piperidine ring substitution pattern, fluorophenyl group integration, and absence of unreacted intermediates (e.g., δ 7.6–7.2 ppm for aromatic protons) .
  • Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., m/z 383.13 [M+H]⁺) and detect impurities .
  • HPLC with UV detection : Use C18 columns (e.g., Chromolith®) and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and resolve polar byproducts .
  • Elemental analysis : Validate chloride content (~17–19% for hydrochloride salts) .

Q. How should researchers handle stability challenges during storage and experimental use?

  • Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis of the hydrochloride salt .
  • In-use stability : Prepare solutions fresh in degassed solvents (e.g., DMSO-d6 for NMR) to avoid oxidation. Monitor pH in aqueous buffers (pH 4–6 recommended) .
  • Decomposition indicators : Discoloration (yellowing) or precipitate formation signals degradation; validate via comparative HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Scaffold diversification : Synthesize analogs with modified piperidine substituents (e.g., 4-methylpiperidine) or fluorophenyl ring replacements (e.g., 2,4-difluoro) to assess steric/electronic effects .
  • Enzyme/receptor assays : Test inhibition of CNS targets (e.g., monoamine oxidases) using fluorogenic substrates and IC₅₀ determination via dose-response curves .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .

Q. What methodologies resolve contradictions in bioactivity data across different assay systems?

  • Orthogonal validation : Cross-check results using SPR (surface plasmon resonance) for binding kinetics, cell-based assays (e.g., cAMP modulation), and in vivo rodent models .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for variables like cell line heterogeneity or assay pH .
  • Batch-to-batch reproducibility : Ensure compound purity (>98% by HPLC) and confirm salt stoichiometry via elemental analysis .

Q. How can environmental impact assessments be integrated into preclinical research workflows?

  • Ecotoxicology screening : Use Daphnia magna acute toxicity assays (OECD 202) to estimate EC₅₀ values and predict aquatic toxicity .
  • Degradation studies : Expose the compound to simulated sunlight (UV irradiation) and analyze breakdown products via LC-MS to identify persistent metabolites .
  • Bioaccumulation modeling : Calculate logP values (e.g., using ACD/Labs) to estimate potential for lipid tissue accumulation .

Methodological Best Practices

Q. What experimental designs minimize variability in pharmacological evaluations?

  • Randomized block designs : Assign treatment groups randomly within blocks (e.g., cell culture plates) to control for environmental variability .
  • Blinded analysis : Use third-party analysts for endpoint measurements (e.g., fluorescence intensity) to reduce bias .
  • Positive/negative controls : Include reference inhibitors (e.g., known MAO inhibitors) and vehicle-only groups in dose-response experiments .

Q. How should researchers address incomplete toxicological data for this compound?

  • In vitro toxicity panels : Conduct Ames tests (bacterial mutagenicity) and HepG2 cytotoxicity assays to prioritize in vivo testing .
  • Subacute exposure studies : Administer escalating doses (10–100 mg/kg) to rodents over 14 days, monitoring hematological and histological endpoints .
  • Literature extrapolation : Compare toxicity profiles of structurally related piperidine derivatives (e.g., 4-phenylpiperidine analogs) to estimate risk thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.